(R)-2-(3-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
Description
(R)-2-(3-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride is a halogenated pyrrolidine derivative characterized by a 3-bromobenzyl substituent at the 2-position of the pyrrolidine ring and a carboxylic acid group, with a hydrochloride counterion. Its molecular formula is C₁₂H₁₅BrClNO₂, molecular weight 320.60, and CAS number 1049741-27-6 . Its stereochemistry (R-configuration) and substitution pattern are critical for interactions in biological or synthetic applications.
Properties
IUPAC Name |
(2R)-2-[(3-bromophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO2.ClH/c13-10-4-1-3-9(7-10)8-12(11(15)16)5-2-6-14-12;/h1,3-4,7,14H,2,5-6,8H2,(H,15,16);1H/t12-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQZLDJKMSRXAMF-UTONKHPSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)(CC2=CC(=CC=C2)Br)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@](NC1)(CC2=CC(=CC=C2)Br)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10375953 | |
| Record name | 2-[(3-Bromophenyl)methyl]-L-proline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10375953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1049741-27-6 | |
| Record name | 2-[(3-Bromophenyl)methyl]-L-proline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10375953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(3-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including the cyclization of appropriate precursors or the functionalization of preformed pyrrolidine rings.
Introduction of the Bromobenzyl Group: The bromobenzyl group is introduced via a nucleophilic substitution reaction, where a suitable bromobenzyl halide reacts with the pyrrolidine ring.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of ®-2-(3-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
®-2-(3-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Cyclization Reactions: The pyrrolidine ring can participate in cyclization reactions to form more complex N-heterocycles.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Nucleophiles: Various nucleophiles, such as amines and thiols, can react with the bromobenzyl group.
Major Products Formed
The major products formed from these reactions include substituted pyrrolidines, oxidized derivatives, and cyclized N-heterocycles .
Scientific Research Applications
®-2-(3-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ®-2-(3-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The bromobenzyl group can interact with various enzymes and receptors, modulating their activity. The pyrrolidine ring provides structural stability and enhances binding affinity to the target molecules .
Comparison with Similar Compounds
Halogen-Substituted Analogs
Halogen substitution at the benzyl position significantly alters physicochemical properties. Key analogs include:
Structural Implications :
Stereoisomeric and Positional Analogs
The stereochemistry and substitution position on the pyrrolidine ring profoundly influence activity:
Implications :
- The 2-position substitution in the reference compound ensures proximity of the benzyl group to the carboxylic acid, affecting hydrogen-bonding networks .
- The 4-position analog (trans-4-(3-Bromobenzyl)-L-proline) may exhibit distinct conformational flexibility, impacting solubility and crystallinity .
Bioactive Pyrrolidine Derivatives
For example:
- Cyclo 1-[2-(cyclopentanecarbonyl)-3-phenylpropionyl]-pyrrolidine-2-carboxylic acid (1-carbamoyl-propyl)-amide : A cyclic tetrapeptide with demonstrated antifungal activity, highlighting the role of pyrrolidine scaffolds in bioactive molecules .
Biological Activity
(R)-2-(3-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride is a chiral compound belonging to the pyrrolidine family, characterized by a bromobenzyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in neurological and psychiatric disorders. Its unique structural features enable interactions with various biological targets, making it a valuable candidate for drug development.
The molecular formula of this compound is CHBrClNO, with a molecular weight of approximately 303.61 g/mol. The presence of the bromobenzyl group enhances its reactivity and biological interactions, which are crucial for its pharmacological applications.
Research indicates that this compound may act as both an agonist and antagonist at specific receptors, influencing various cellular signaling pathways. This dual action could be pivotal in developing therapeutics targeting conditions like depression and anxiety. The compound's ability to modulate receptor activity suggests potential applications in treating neurological disorders.
Biological Activity
The biological activity of this compound has been studied extensively:
- Neuropharmacological Effects : Preliminary studies indicate that this compound may exhibit neuroprotective properties and could influence neurotransmitter systems, particularly those involving serotonin and dopamine.
- Anticancer Potential : Similar pyrrolidine derivatives have shown promise in anticancer research. For instance, studies on related compounds suggest they can inhibit tumor growth in various cancer cell lines . The specific mechanisms through which this compound exerts its effects are still under investigation.
Case Studies
Several studies have highlighted the biological activities of related pyrrolidine compounds:
- Study on Neuroactive Compounds : A study investigating the synthesis of neuroactive compounds using similar pyrrolidine derivatives found that modifications to the structure significantly influenced their biological activity, suggesting that this compound could be optimized for enhanced efficacy .
- Anticancer Activity Assessment : In vitro tests on pyrrolidine derivatives revealed varying degrees of cytotoxicity against cancer cell lines such as A549 (lung adenocarcinoma). Compounds with similar structural motifs exhibited significant anticancer properties, indicating that this compound may also possess such activity .
Data Summary
The following table summarizes key findings related to the biological activity of this compound and its derivatives:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
